molecular formula C9H6BrF3O2 B1527523 3-Bromo-5-(trifluoromethyl)phenylacetic acid CAS No. 1161362-01-1

3-Bromo-5-(trifluoromethyl)phenylacetic acid

Cat. No. B1527523
CAS RN: 1161362-01-1
M. Wt: 283.04 g/mol
InChI Key: POLZAYSCKXDHKM-UHFFFAOYSA-N
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Description

“3-Bromo-5-(trifluoromethyl)phenylacetic acid” is a chemical compound with the molecular formula C9H6BrF3O2 . It has a molecular weight of 283.05 .


Molecular Structure Analysis

The molecular structure of “3-Bromo-5-(trifluoromethyl)phenylacetic acid” consists of a phenyl ring substituted with a bromo group at the 3rd position and a trifluoromethyl group at the 5th position. An acetic acid group is also attached to the phenyl ring .


Chemical Reactions Analysis

While specific chemical reactions involving “3-Bromo-5-(trifluoromethyl)phenylacetic acid” are not available, similar compounds are known to participate in a variety of organic reactions. These can include nucleophilic substitutions, eliminations, and additions .


Physical And Chemical Properties Analysis

“3-Bromo-5-(trifluoromethyl)phenylacetic acid” is a solid at room temperature . It has a molecular weight of 283.05 .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

3-Bromo-5-(trifluoromethyl)phenylacetic acid serves as a building block in the synthesis of pentaamine and bis-heterocyclic libraries. These libraries are crucial for developing new pharmaceuticals and materials with potential applications in various fields such as medicinal chemistry and materials science .

Analytical Chemistry

This compound is utilized in the determination of ionic perfluorinated substances and telomers in leachates from landfills and sediment samples. Its role in analytical chemistry is significant for environmental monitoring and ensuring compliance with safety regulations .

Advanced Research and Synthesis Projects

With a purity of 95.0%, 3-Bromo-5-(trifluoromethyl)phenylacetic acid is valuable for advanced research and synthesis projects. Its solid-state form and specific molecular weight make it suitable for precise scientific experiments .

Cell Culture & Analysis

In cell culture and analysis, this compound may be used to modify cell environments or as a reagent in the development of new cell lines, contributing to research in fields like cancer biology or regenerative medicine .

Molecular Identification

It has been used in ultra-high-performance liquid chromatography (UHPLC) with ultraviolet diode array detection for the rapid identification of unknown impurities, which is essential for quality control in pharmaceutical manufacturing .

Life Sciences Lab Equipment

The compound’s derivatives are used in equipping life sciences labs, particularly in cell biology, genomics, proteomics, or other fields where gene expression analysis and genotyping are conducted .

Safety and Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation .

properties

IUPAC Name

2-[3-bromo-5-(trifluoromethyl)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrF3O2/c10-7-2-5(3-8(14)15)1-6(4-7)9(11,12)13/h1-2,4H,3H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POLZAYSCKXDHKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)Br)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30718762
Record name [3-Bromo-5-(trifluoromethyl)phenyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30718762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-5-(trifluoromethyl)phenylacetic acid

CAS RN

1161362-01-1
Record name [3-Bromo-5-(trifluoromethyl)phenyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30718762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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